ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
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Overview
Description
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a nitrobenzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-nitrobenzoyl chloride, which is then reacted with an appropriate amine to form the amide linkage. The resulting intermediate is then subjected to cyclization reactions to form the pyran ring, followed by esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and carboxylic acids .
Scientific Research Applications
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyran ring and phenyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoylacetate: Similar in structure but lacks the pyran ring.
Ethyl 3-(3-nitrobenzoyl)amino-2-oxo-6-phenyl-2H-pyran-5-carboxylate: Similar but with a different substitution pattern on the benzoyl group.
Uniqueness
Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(4-nitrobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O7/c1-2-29-20(25)16-12-17(21(26)30-18(16)13-6-4-3-5-7-13)22-19(24)14-8-10-15(11-9-14)23(27)28/h3-12H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNDECLJSMIBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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